Hirsutenone

Beschreibung

Hirsutenone has been reported in Alnus firma, Alnus japonica, and other organisms with data available.

from methanolic extract of the aerial parts of Viscum cruciatum (Viscaceae)

inhibits upregulation of COX-2 and MMP-9 as induced by 12-O-tetradecanoylphorbol-13-acetate; isolated from the plant Alnus hirsuta; structure in first source

Eigenschaften

IUPAC Name |

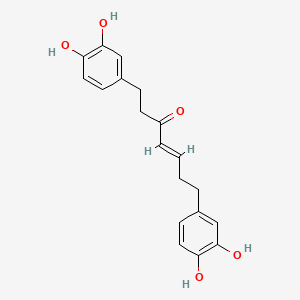

(E)-1,7-bis(3,4-dihydroxyphenyl)hept-4-en-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O5/c20-15(8-5-14-7-10-17(22)19(24)12-14)4-2-1-3-13-6-9-16(21)18(23)11-13/h2,4,6-7,9-12,21-24H,1,3,5,8H2/b4-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWHYFMQKJYFLCC-DUXPYHPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCC=CC(=O)CCC2=CC(=C(C=C2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1CC/C=C/C(=O)CCC2=CC(=C(C=C2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00873736 | |

| Record name | Hirsutanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00873736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41137-87-5 | |

| Record name | Hirsutenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41137-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hirsutenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041137875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hirsutanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00873736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hirsutenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HIRSUTENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VQ04K2MMM5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Hirsutenone: A Technical Guide to Its Natural Sources, Isolation from Alnus Species, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hirsutenone is a linear diarylheptanoid, a class of plant secondary metabolites characterized by a 1,7-diphenylheptane skeleton. This compound has garnered significant scientific interest due to its diverse and potent biological activities, including anti-inflammatory, anti-tumor-promoting, and anti-atopic dermatitis effects.[1][2][3] Found predominantly in various species of the genus Alnus, commonly known as alder, this compound represents a promising natural product for further investigation and potential therapeutic development. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its isolation from Alnus species, and a summary of its known biological activities and associated signaling pathways.

Natural Sources and Quantitative Data

This compound has been identified and isolated from several species of the Alnus genus, a member of the Betulaceae family.[4] The primary sources of this compound are the bark and leaves of these deciduous trees. The concentration of this compound can vary depending on the specific Alnus species, the part of the plant used for extraction, and the geographical location and season of collection.

Quantitative analysis of this compound content in various Alnus species is crucial for identifying the most promising sources for its large-scale isolation. The following table summarizes the available quantitative data on this compound from different Alnus species.

| Alnus Species | Plant Part | Extraction Method | This compound Yield | Reference |

| Alnus glutinosa | Stem Bark | Not specified | 33.71 mg/g of dry extract | [5] |

| Alnus japonica | Bark | Not specified | Major diarylheptanoid | [6] |

| Alnus glutinosa | Leaves | Ethyl acetate extraction | Not quantified | [7] |

Experimental Protocols: Isolation and Purification of this compound from Alnus Species

The isolation of this compound from Alnus species typically involves a multi-step process of extraction and chromatographic purification. The following protocol is a synthesized methodology based on established procedures for the isolation of diarylheptanoids from Alnus bark and leaves.[1]

Plant Material Collection and Preparation

-

Collection: Collect fresh bark or leaves from the desired Alnus species (e.g., Alnus glutinosa or Alnus japonica).

-

Drying: Air-dry the plant material in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved.

-

Grinding: Grind the dried plant material into a fine powder using a mechanical grinder to increase the surface area for efficient extraction.

Extraction

-

Solvent Extraction: Macerate the powdered plant material in methanol or 95% ethanol at room temperature. A typical ratio is 1:10 (w/v) of plant material to solvent.

-

Duration: Allow the extraction to proceed for 24-48 hours with occasional agitation.

-

Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain the crude extract.

Solvent Partitioning

-

Fractionation: Suspend the crude extract in a mixture of water and ethyl acetate (1:1, v/v) in a separatory funnel.

-

Separation: Shake the funnel vigorously and allow the layers to separate. Collect the upper ethyl acetate layer. Repeat the extraction of the aqueous layer with ethyl acetate three times.

-

Concentration: Combine the ethyl acetate fractions and concentrate them to dryness using a rotary evaporator to yield the ethyl acetate fraction, which is enriched in diarylheptanoids.

Chromatographic Purification

-

Silica Gel Column Chromatography:

-

Column Packing: Pack a glass column with silica gel (60-120 mesh) using a slurry method with n-hexane.

-

Sample Loading: Adsorb the dried ethyl acetate fraction onto a small amount of silica gel and load it onto the top of the prepared column.

-

Elution: Elute the column with a gradient of n-hexane and ethyl acetate. Start with 100% n-hexane and gradually increase the polarity by increasing the percentage of ethyl acetate.

-

Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., n-hexane:ethyl acetate, 1:1) and visualizing with a UV lamp (254 nm) and/or a vanillin-sulfuric acid spray reagent.

-

Pooling: Combine the fractions containing this compound based on their TLC profiles.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Column: Use a reversed-phase C18 column for final purification.

-

Mobile Phase: Employ a gradient elution system with acetonitrile and water (both containing 0.1% formic acid) as the mobile phase.

-

Detection: Monitor the elution at a wavelength of 280 nm.

-

Purification: Inject the this compound-rich fractions from the silica gel column and collect the peak corresponding to this compound.

-

Verification: Confirm the purity and identity of the isolated this compound using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, with its mechanisms of action being an active area of research. Two key signaling pathways modulated by this compound are the PI3K/ERK pathway and the CREB/MITF pathway in melanogenesis.

This compound's Interaction with the PI3K/ERK Signaling Pathway

This compound has been shown to directly bind to and inhibit Phosphoinositide 3-kinase (PI3K) and Extracellular signal-regulated kinase 1 (ERK1) in a non-ATP competitive manner.[1][3] This dual inhibition disrupts downstream signaling cascades that are often hyperactivated in various diseases, including cancer and metabolic disorders.

This compound's Role in the Inhibition of Melanogenesis via the CREB/MITF Pathway

This compound has demonstrated potent anti-melanogenic activity by targeting the CREB/MITF signaling pathway.[6] It suppresses the phosphorylation of cAMP response element-binding protein (CREB), which in turn downregulates the expression of Microphthalmia-associated transcription factor (MITF). MITF is a master regulator of melanogenic enzymes such as tyrosinase, TRP-1, and TRP-2. By inhibiting this pathway, this compound effectively reduces melanin synthesis.

Conclusion

This compound, a diarylheptanoid predominantly found in Alnus species, presents a compelling case for further research and development in the pharmaceutical and cosmeceutical industries. Its well-documented biological activities, coupled with established methods for its isolation and purification, make it an accessible and promising natural product. This technical guide provides a foundational understanding of this compound, from its natural origins to its molecular mechanisms of action, to aid researchers and scientists in their exploration of this potent bioactive compound. Further studies are warranted to fully elucidate its therapeutic potential and to optimize its production for various applications.

References

- 1. New diarylheptanoids from Alnus japonica and their antioxidative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. chem.pku.edu.cn [chem.pku.edu.cn]

- 5. View of Triterpenoids isolated from helicteres hirsuta [jte.edu.vn]

- 6. Screening method for chromatographic analysis of diarylheptanoids in alder bark extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Hirsutenone: A Technical Guide to its Discovery, Structural Elucidation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hirsutenone, a diarylheptanoid first isolated from plants of the Alnus genus, has garnered significant attention in the scientific community for its diverse and potent biological activities.[1][2] This technical guide provides an in-depth overview of the discovery of this compound, the elucidation of its chemical structure through modern spectroscopic techniques, and a detailed examination of its interactions with key cellular signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and Isolation

This compound is a naturally occurring compound found in various species of the genus Alnus, commonly known as alder.[3] Its isolation from plant material, such as the leaves of Alnus glutinosa, typically involves solvent extraction followed by chromatographic purification.[4]

Experimental Protocol: Isolation of this compound from Alnus glutinosa Leaves

This protocol is a generalized representation based on common phytochemical isolation techniques for diarylheptanoids.

1. Plant Material Collection and Preparation:

-

Fresh leaves of Alnus glutinosa are collected and air-dried in the shade.

-

The dried leaves are ground into a fine powder to increase the surface area for extraction.

2. Extraction:

-

The powdered plant material is subjected to extraction with a suitable organic solvent, such as methanol or ethyl acetate, at room temperature for an extended period (e.g., 48-72 hours) with occasional shaking.[4]

-

The extraction process is typically repeated multiple times to ensure maximum yield.

-

The solvent is then evaporated under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Fractionation and Purification:

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

-

The ethyl acetate fraction, which is typically rich in diarylheptanoids, is concentrated.

-

This fraction is then subjected to column chromatography over silica gel.

-

The column is eluted with a gradient of solvents, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing the compound of interest are pooled and further purified by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.[4]

Workflow for the Isolation of this compound

Chemical Structure Elucidation

The chemical structure of this compound was determined to be (4E)-1,7-bis(3,4-dihydroxyphenyl)hept-4-en-3-one through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[5]

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₉H₂₀O₅ | [3][5] |

| Molecular Weight | 328.36 g/mol | [3][5] |

| Appearance | Powder | [6] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3][6] |

| Storage | -20°C | [3] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental to the structural elucidation of organic molecules. The chemical shifts (δ) and coupling constants (J) provide detailed information about the connectivity and stereochemistry of the molecule.

Table of ¹H and ¹³C NMR Spectral Data for this compound (Note: Specific assignments can vary slightly based on the solvent used. The following is a representative compilation.)

| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm, multiplicity, J in Hz) |

| 1 | 29.8 | 2.68 (t, J = 7.6) |

| 2 | 45.1 | 2.85 (t, J = 7.6) |

| 3 | 200.1 | - |

| 4 | 129.8 | 6.10 (d, J = 15.8) |

| 5 | 148.5 | 6.85 (dt, J = 15.8, 6.9) |

| 6 | 32.5 | 2.45 (q, J = 6.9) |

| 7 | 29.2 | 2.65 (t, J = 7.5) |

| 1' | 134.5 | - |

| 2' | 115.8 | 6.68 (d, J = 8.0) |

| 3' | 145.1 | - |

| 4' | 143.8 | - |

| 5' | 116.2 | 6.75 (d, J = 1.8) |

| 6' | 120.9 | 6.55 (dd, J = 8.0, 1.8) |

| 1'' | 133.8 | - |

| 2'' | 115.9 | 6.67 (d, J = 8.1) |

| 3'' | 145.2 | - |

| 4'' | 143.9 | - |

| 5'' | 116.3 | 6.74 (d, J = 2.0) |

| 6'' | 121.1 | 6.54 (dd, J = 8.1, 2.0) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern observed in the mass spectrum offers valuable clues about the structure of the molecule.

Experimental Protocol: Mass Spectrometry Analysis

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source is typically used.

-

Sample Preparation: A dilute solution of pure this compound in a suitable solvent (e.g., methanol) is prepared.

-

Data Acquisition: The sample is introduced into the mass spectrometer, and data is acquired in both positive and negative ion modes. The accurate mass of the molecular ion is determined to confirm the elemental composition. Tandem mass spectrometry (MS/MS) is performed to induce fragmentation and analyze the resulting fragment ions.

Interpretation of the Mass Spectrum:

-

The molecular ion peak ([M+H]⁺ or [M-H]⁻) confirms the molecular weight of 328.[5]

-

Key fragment ions would arise from the cleavage of the heptenone chain and the loss of water from the hydroxyl groups. Common fragmentation pathways for diarylheptanoids involve cleavage at the bonds adjacent to the carbonyl group and benzylic positions.[7]

Biological Activity and Signaling Pathways

This compound has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-adipogenic effects.[2][6] These effects are mediated through its interaction with and inhibition of key cellular signaling pathways, primarily the PI3K/Akt and ERK pathways.

Inhibition of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. This compound has been demonstrated to directly inhibit PI3K, a key upstream kinase in this pathway.[8]

Signaling Pathway of this compound's Inhibition of PI3K/Akt

Inhibition of the ERK Signaling Pathway

The Extracellular signal-regulated kinase (ERK) pathway is another critical signaling route involved in cell proliferation and differentiation. This compound has been found to directly target and inhibit ERK1.[8]

Signaling Pathway of this compound's Inhibition of ERK

Experimental Protocol: In Vitro Kinase Assay for PI3K and ERK Inhibition

1. Reagents and Materials:

-

Recombinant human PI3K and ERK1 enzymes.

-

Specific substrates for each kinase (e.g., phosphatidylinositol for PI3K, myelin basic protein for ERK).

-

ATP (radiolabeled or with a detection system like ADP-Glo™).

-

This compound of high purity.

-

Assay buffer.

-

Microplates.

-

Plate reader for detecting the kinase activity.

2. Assay Procedure:

-

A reaction mixture containing the kinase, its specific substrate, and assay buffer is prepared in the wells of a microplate.

-

This compound is added at various concentrations to different wells. A control with no inhibitor is also included.

-

The reaction is initiated by the addition of ATP.

-

The plate is incubated at a specific temperature (e.g., 30°C) for a set period (e.g., 30-60 minutes).

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., scintillation counting for radiolabeled ATP or luminescence for ADP-Glo™).

-

The percentage of inhibition is calculated for each concentration of this compound, and the IC₅₀ value is determined.[8]

Quantitative Bioactivity Data

This compound has demonstrated inhibitory activity against various enzymes and cancer cell lines.

| Target | IC₅₀ Value (µM) | Reference |

| Hyaluronidase | 6.27 ± 0.62 | |

| Elastase | 11.72 ± 1.04 | |

| Collagenase | 19.08 ± 2.24 | |

| MCF7 (Breast Cancer) | 4.51 ± 0.24 | |

| MDA-MB-468 (Breast Cancer) | 12.55 ± 0.86 | |

| SK-BR-3 (Breast Cancer) | 14.12 ± 1.01 | |

| Melanin Synthesis (B16-F1 cells) | 3.87 | [9] |

Conclusion

This compound stands out as a promising natural product with well-defined anti-cancer and anti-inflammatory properties. Its discovery and structural elucidation have been made possible through the application of modern phytochemical and spectroscopic techniques. The understanding of its mechanism of action, particularly its inhibitory effects on the PI3K/Akt and ERK signaling pathways, provides a solid foundation for its further investigation and potential development as a therapeutic agent. This guide offers a comprehensive overview of the fundamental technical aspects related to this compound, intended to facilitate future research and development efforts.

References

- 1. The Genus Alnus, A Comprehensive Outline of Its Chemical Constituents and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. glpbio.com [glpbio.com]

- 4. Cytotoxic activity of hirsutanone, a diarylheptanoid isolated from Alnus glutinosa leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C19H20O5 | CID 637394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | CAS:41137-87-5 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. snu.elsevierpure.com [snu.elsevierpure.com]

- 9. Hirsutanone Isolated from the Bark of Alnus japonica Attenuates Melanogenesis via Dual Inhibition of Tyrosinase Activity and Expression of Melanogenic Proteins - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of Hirsutenone: A Technical Guide for Researchers

Abstract

Hirsutenone, a linear diarylheptanoid found predominantly in plants of the Alnus genus, has garnered significant interest for its diverse pharmacological activities. Understanding its biosynthesis is crucial for metabolic engineering efforts aimed at enhancing its production and for the discovery of novel related compounds. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, detailing the enzymatic steps from primary metabolism to the final product. It includes a summary of quantitative data on diarylheptanoid content in Alnus species, detailed experimental protocols for key enzyme assays, and visualizations of the metabolic pathway and experimental workflows to facilitate research and development in this area.

Introduction

Diarylheptanoids are a class of plant secondary metabolites characterized by two aromatic rings linked by a seven-carbon chain. This compound is a prominent member of this family, isolated from various Alnus species (commonly known as alders). Its chemical structure features a saturated heptan-3-one chain connecting a 4-hydroxyphenyl group and a 3,4-dihydroxyphenyl group. The biosynthesis of such specialized metabolites originates from the general phenylpropanoid pathway, a core metabolic route in higher plants. This guide delineates the currently understood and putative enzymatic reactions that constitute the biosynthetic journey to this compound.

The Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to proceed through three major stages:

-

Stage 1: The General Phenylpropanoid Pathway. This well-established pathway synthesizes the activated phenylpropanoid precursors required for the diarylheptanoid backbone.

-

Stage 2: Polyketide Synthase-Mediated Condensation. A type III polyketide synthase (PKS) is hypothesized to catalyze the condensation of two different phenylpropanoid-CoA esters with a malonyl-CoA extender unit to form the diarylheptanoid scaffold.

-

Stage 3: Tailoring Reactions. Subsequent enzymatic modifications, primarily reduction, are necessary to yield the final structure of this compound.

Stage 1: Formation of Phenylpropanoid Precursors

The biosynthesis begins with the aromatic amino acid L-phenylalanine, which is channeled into the phenylpropanoid pathway.

The key enzymes in this stage are:

-

Phenylalanine Ammonia-Lyase (PAL): Catalyzes the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid.

-

Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to produce p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid and other hydroxycinnamic acids (like caffeic acid) by ligating them to Coenzyme A, forming their respective CoA esters.

To generate the two distinct aromatic rings of this compound, a hydroxylation step at the C3 position of the p-coumaric acid ring is required to form caffeic acid. This is likely catalyzed by a p-coumarate 3-hydroxylase (C3H). Both p-coumaroyl-CoA and caffeoyl-CoA then serve as the building blocks for the diarylheptanoid structure.

Stage 2: Formation of the Diarylheptanoid Backbone

A putative diarylheptanoid synthase, a type III polyketide synthase, is proposed to catalyze the condensation of one molecule of p-coumaroyl-CoA, one molecule of caffeoyl-CoA, and one molecule of malonyl-CoA. The exact order of condensation is not yet elucidated. This reaction would form a polyketide intermediate that undergoes cyclization and aromatization to yield a diketide diarylheptanoid precursor to this compound.

Stage 3: Tailoring of the Heptanoid Chain

The diarylheptanoid intermediate formed by the PKS likely contains a diketide moiety and unsaturation in the heptanoid chain. To arrive at the final structure of this compound, a series of reduction reactions are necessary. A putative reductase enzyme is hypothesized to reduce one of the ketone groups and the double bond in the heptanoid chain, resulting in the saturated heptan-3-one structure of this compound.

Quantitative Data of Diarylheptanoids in Alnus Species

The concentration of this compound and related diarylheptanoids can vary significantly depending on the Alnus species, the specific plant tissue, and the extraction solvent used. The following tables summarize quantitative data from studies on Alnus species.

Table 1: this compound Content in Alnus Species

| Plant Species | Plant Part | Extraction Solvent | This compound Content (mg/g of dry extract) | Reference |

| Alnus glutinosa | Stem Bark | Methanol | 33.71 | [1][2] |

| Alnus japonica | Not specified | 70% Methanol | ~0.0184 | [3] |

| Alnus japonica | Not specified | Water | ~0.0178 | [3] |

| Alnus japonica | Hot Water Extract | Water | 0.07302 | [4] |

Table 2: Content of Other Major Diarylheptanoids in Alnus glutinosa Stem Bark

| Compound | Content (mg/g of dry extract) | Reference |

| Oregonin | 484.18 | [1][2] |

| Rubranoside B | 27.21 | [1][2] |

| 5-O-methylhirsutanonol | 17.91 | [1][2] |

| Hirsutanonol-5-O-glucoside | 13.95 | [1][2] |

Detailed Experimental Protocols

This section provides detailed methodologies for the assay of key enzymes in the upstream phenylpropanoid pathway. These protocols can be adapted for the characterization of enzymes from Alnus species.

Extraction and Quantification of this compound

Protocol for HPLC Quantification of this compound [3][5]

-

Extraction: Macerate dried and powdered plant material (e.g., Alnus bark) with a suitable solvent (e.g., 70% methanol) at room temperature.

-

Filtration and Concentration: Filter the extract and concentrate it under reduced pressure using a rotary evaporator.

-

Sample Preparation: Dissolve the dried extract in the HPLC mobile phase and filter through a 0.45 µm syringe filter.

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (often with a small percentage of acid like formic or acetic acid).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: Diode-Array Detector (DAD) at a wavelength of 280 nm.

-

-

Quantification: Prepare a standard curve of pure this compound at various concentrations. Quantify the this compound in the plant extract by comparing its peak area to the standard curve.

Phenylalanine Ammonia-Lyase (PAL) Enzyme Assay

Protocol for PAL Activity Assay [6][7][8]

-

Enzyme Extraction: Homogenize fresh plant tissue in a cold extraction buffer (e.g., 100 mM Tris-HCl, pH 8.8, containing 14 mM 2-mercaptoethanol and polyvinylpolypyrrolidone). Centrifuge the homogenate at 4°C and use the supernatant as the crude enzyme extract.

-

Reaction Mixture: Prepare a reaction mixture containing the enzyme extract and a buffered solution of L-phenylalanine (e.g., 15 mM in 100 mM Tris-HCl buffer, pH 8.8).

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30-37°C) for a specific time (e.g., 15-60 minutes).

-

Stopping the Reaction: Terminate the reaction by adding a strong acid, such as 6 M HCl or 10% trichloroacetic acid.

-

Measurement: Measure the absorbance of the reaction mixture at 290 nm, which is the characteristic absorbance maximum for the product, trans-cinnamic acid.

-

Calculation of Activity: Calculate the enzyme activity based on the change in absorbance and the molar extinction coefficient of trans-cinnamic acid (9630 M⁻¹ cm⁻¹). One unit of PAL activity is typically defined as the amount of enzyme that produces 1 µmol of trans-cinnamic acid per minute.

Cinnamate-4-Hydroxylase (C4H) Enzyme Assay

Protocol for C4H Activity Assay [9][10][11]

-

Microsome Isolation: C4H is a membrane-bound enzyme. Isolate microsomes from plant tissue by differential centrifugation.

-

Reaction Mixture: The reaction mixture should contain the microsomal fraction, NADPH, and trans-cinnamic acid in a suitable buffer (e.g., potassium phosphate buffer, pH 7.5).

-

Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C).

-

Extraction: Stop the reaction and extract the product, p-coumaric acid, using an organic solvent like ethyl acetate.

-

Analysis: Analyze the extracted product by HPLC with UV detection or by using radiolabeled [¹⁴C]-cinnamic acid and quantifying the radioactive p-coumaric acid formed via thin-layer chromatography (TLC) and scintillation counting.

4-Coumarate:CoA Ligase (4CL) Enzyme Assay

Protocol for 4CL Activity Assay [12][13][14]

-

Enzyme Extraction: Prepare a crude protein extract from plant tissue as described for the PAL assay.

-

Reaction Mixture: The assay mixture contains the enzyme extract, p-coumaric acid, ATP, MgCl₂, and Coenzyme A in a suitable buffer (e.g., Tris-HCl, pH 7.5).

-

Measurement: The formation of p-coumaroyl-CoA can be monitored directly by spectrophotometry. The thioester bond formation results in a shift in the absorbance maximum. The increase in absorbance at approximately 333 nm is measured over time.

-

Calculation of Activity: The enzyme activity is calculated using the molar extinction coefficient of p-coumaroyl-CoA.

Conclusion and Future Perspectives

The biosynthesis of this compound is a multi-step process that begins with the well-characterized phenylpropanoid pathway and proceeds through a series of putative condensation and tailoring reactions. While the initial steps are well-understood, the specific enzymes responsible for the formation of the diarylheptanoid backbone and its subsequent reduction in Alnus species remain to be elucidated. The identification and characterization of the diarylheptanoid synthase and reductase(s) involved in this compound biosynthesis are key areas for future research. This will not only provide a complete picture of this important metabolic pathway but also open up new avenues for the biotechnological production of this compound and the generation of novel, bioactive diarylheptanoids through metabolic engineering and synthetic biology approaches. The protocols and data presented in this guide provide a solid foundation for researchers to advance our understanding of this compound biosynthesis.

References

- 1. mdpi.com [mdpi.com]

- 2. New Insights on Phytochemical Features and Biological Properties of Alnus glutinosa Stem Bark - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Effects of Alnus japonica Pilot Scale Hot Water Extracts on a Model of Dexamethasone-Induced Muscle Loss and Muscle Atrophy in C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 3.4. Determination of L-Phenylalanine Ammonia-Lyase (PAL) Activity [bio-protocol.org]

- 7. 2.9. Extraction and Measurement of Phenylalanine Ammonia Lyase (PAL) Activity [bio-protocol.org]

- 8. researchgate.net [researchgate.net]

- 9. Chemical Inactivation of the Cinnamate 4-Hydroxylase Allows for the Accumulation of Salicylic Acid in Elicited Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. "Protein engineering of cinnamate 4 -hydroxylase for production of non-" by Hao Chen [docs.lib.purdue.edu]

- 11. academic.oup.com [academic.oup.com]

- 12. sunlongbiotech.com [sunlongbiotech.com]

- 13. Characterization and Functional Analysis of 4-Coumarate:CoA Ligase Genes in Mulberry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Functional analysis of 4-coumarate: CoA ligase from Dryopteris fragrans in transgenic tobacco enhances lignin and flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

Hirsutenone's Mechanism of Action in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hirsutenone, a diarylheptanoid found in the bark of Alnus species, has emerged as a promising natural compound with potent anti-cancer properties. This technical guide provides an in-depth analysis of the molecular mechanisms through which this compound exerts its effects on cancer cells. It consolidates findings from various studies, detailing its role in inducing apoptosis, instigating cell cycle arrest, and modulating key signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology and drug development, offering a structured overview of this compound's therapeutic potential.

Introduction

The search for novel, effective, and less toxic anti-cancer agents has led to the exploration of various natural products. This compound, a diarylheptanoid, has demonstrated significant anti-inflammatory, anti-tumor promoting, and anti-atopic dermatitis effects.[1] Its primary mechanism in cancer cells revolves around the induction of programmed cell death (apoptosis) and the inhibition of cell proliferation. This guide will dissect the intricate molecular pathways that this compound modulates to achieve its anti-neoplastic activity.

Core Mechanisms of Action

This compound's anti-cancer activity is multifaceted, primarily targeting the fundamental processes of cell survival and proliferation. The core mechanisms include the induction of apoptosis through both intrinsic and extrinsic pathways and the arrest of the cell cycle.

Induction of Apoptosis

This compound has been shown to be a potent inducer of apoptosis in various cancer cell lines. It achieves this through the modulation of several key signaling molecules and pathways.

-

Enhancement of TRAIL-Induced Apoptosis: In epithelial ovarian carcinoma cell lines, this compound enhances the apoptotic effect of Tumor Necrosis Factor (TNF)-related apoptosis-inducing ligand (TRAIL).[2] It achieves this by activating the death receptor pathway, leading to the activation of caspase-8 and Bid, which in turn triggers the mitochondria-mediated apoptotic pathway.[2]

-

Sensitization to Chemotherapy: this compound sensitizes chemoresistant ovarian cancer cells to cisplatin.[3] This effect is mediated by the ubiquitin-proteasome-dependent degradation of the X-linked inhibitor of apoptosis (XIAP) and by promoting the translocation of apoptosis-inducing factor (AIF) from the mitochondria to the nucleus.[3] Notably, this action appears to have a p53-independent component, suggesting its potential efficacy in p53-mutant cancers.[3]

-

Direct Inhibition of Pro-Survival Pathways: In prostate cancer cells, this compound directly binds to and inhibits Akt1 and Akt2 in an ATP-noncompetitive manner.[4] This inhibition suppresses downstream signaling, including the phosphorylation of mTOR, a key regulator of cell growth and proliferation.[4] The suppression of the Akt pathway is a critical event that leads to the induction of apoptotic cell death in these cells.[4]

Cell Cycle Arrest

While direct evidence for this compound-induced cell cycle arrest is still emerging, studies on the closely related compound, hirsutine, provide valuable insights. Hirsutine has been shown to induce G0/G1 phase arrest in T-cell leukemia Jurkat cells.[5][6] This arrest is a crucial prerequisite for the subsequent induction of apoptosis.

Key Signaling Pathways Modulated by this compound

This compound's anti-cancer effects are orchestrated through the modulation of several critical signaling pathways that govern cell survival, proliferation, and death.

The PI3K/Akt/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth and survival and is often dysregulated in cancer.[7][8][9] this compound has been identified as a direct inhibitor of Akt1 and Akt2.[4] By binding to these kinases, it prevents their activation and subsequent phosphorylation of downstream targets like mTOR, thereby inhibiting cell proliferation and promoting apoptosis.[4]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Diarylheptanoid this compound enhances apoptotic effect of TRAIL on epithelial ovarian carcinoma cell lines via activation of death receptor and mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. catalogue-bu.uca.fr [catalogue-bu.uca.fr]

- 4. This compound in Alnus extract inhibits akt activity and suppresses prostate cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Inhibitory effect and mechanism of action (MOA) of hirsutine on the proliferation of T-cell leukemia Jurkat clone E6-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 9. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

Hirsutenone: A Technical Whitepaper on its Anti-inflammatory Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hirsutenone, a diarylheptanoid predominantly isolated from plants of the Alnus species, has emerged as a promising natural compound with significant anti-inflammatory properties. This document provides a comprehensive technical overview of the molecular mechanisms underlying this compound's anti-inflammatory effects, with a focus on its modulation of key signaling pathways. This guide synthesizes the current scientific literature to present quantitative data, detailed experimental methodologies, and visual representations of its mode of action to support further research and development.

Core Anti-inflammatory Mechanisms of this compound

This compound exerts its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the inflammatory response, regulating the expression of a myriad of pro-inflammatory genes, including cytokines, chemokines, and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Inhibition of the NF-κB Signaling Pathway

This compound has been demonstrated to potently inhibit the activation of NF-κB in various cell types, including keratinocytes and macrophages.[1][2] The activation of NF-κB is a critical step in the inflammatory cascade, and its inhibition is a key therapeutic target. This compound's inhibitory action on this pathway is multifaceted:

-

Suppression of Toll-like Receptor 4 (TLR4) Expression: In lipopolysaccharide (LPS)-stimulated keratinocytes, this compound prevents the upregulation of TLR4, a key receptor that recognizes bacterial endotoxins and initiates the inflammatory signaling cascade that leads to NF-κB activation.[1]

-

Inhibition of IκBα Phosphorylation: this compound prevents the phosphorylation and subsequent degradation of the inhibitor of kappa B alpha (IκBα).[1][2] The degradation of IκBα is a crucial step that releases NF-κB to translocate to the nucleus and activate gene transcription.

-

Promotion of TRAF6 Degradation: In preosteoclastic cells, this compound promotes the degradation of TNF receptor-associated factor 6 (TRAF6), an essential adaptor protein in the NF-κB signaling pathway.[3]

The culmination of these actions is the suppression of NF-κB nuclear translocation and the subsequent downregulation of NF-κB target genes.

Modulation of the MAPK Signaling Pathway

The MAPK pathway, which includes extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, is another critical regulator of inflammation. This compound has been shown to interfere with this pathway:

-

Inhibition of ERK Activation: Studies in keratinocytes have shown that this compound suppresses the phosphorylation and activation of ERK, which in turn contributes to the inhibition of NF-κB activation.[1]

-

Inactivation of MAPKs in T-cells: In mouse splenocytes, this compound inactivates MAPKs, which subsequently inhibits the production of various cytokine mRNAs following T-cell receptor stimulation.[4]

Effects on Pro-inflammatory Mediators

The inhibitory effects of this compound on the NF-κB and MAPK pathways translate into a significant reduction in the production of various pro-inflammatory mediators.

-

Cytokines and Chemokines: this compound has been shown to reduce the production of key inflammatory cytokines and chemokines, including Interleukin-1β (IL-1β), Interleukin-8 (IL-8), Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and CCL17.[1][2]

-

Reactive Oxygen/Nitrogen Species (ROS/RNS): this compound has been observed to attenuate the formation of reactive oxygen and nitrogen species in keratinocytes stimulated with TNF-α.[2]

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the available quantitative data on the anti-inflammatory effects of this compound from various in vitro studies.

| Cell Line | Stimulant | Mediator Measured | This compound Concentration | Inhibition (%) | IC50 | Reference |

| Human Keratinocytes | LPS | IL-1β Production | Not Specified | Significant Reduction | Not Reported | [1] |

| Human Keratinocytes | LPS | IL-8 Production | Not Specified | Significant Reduction | Not Reported | [1] |

| Human Keratinocytes | LPS | CCL17 Production | Not Specified | Significant Reduction | Not Reported | [1] |

| Human Keratinocytes | TNF-α | IL-8 Production | Not Specified | Significant Reduction | Not Reported | [2] |

| Human Keratinocytes | TNF-α | Prostaglandin E2 (PGE2) | Not Specified | Significant Reduction | Not Reported | [2] |

| Human Keratinocytes | TNF-α | CCL27 Production | Not Specified | Significant Reduction | Not Reported | [2] |

| RAW264.7 Macrophages | LPS | Nitric Oxide (NO) | Not Specified | Not Specified | Not Reported | |

| RAW264.7 Macrophages | LPS | TNF-α Production | Not Specified | Not Specified | Not Reported |

Note: The lack of standardized reporting of IC50 values in the literature highlights a gap that future research could address.

Detailed Experimental Protocols

This section provides a generalized framework for the key experimental protocols used to evaluate the anti-inflammatory effects of this compound, based on methodologies described in the cited literature.

In Vitro Anti-inflammatory Assay in Keratinocytes

-

Cell Culture: Human epidermal keratinocytes (HaCaT) or primary human keratinocytes are cultured in appropriate media (e.g., DMEM or Keratinocyte Growth Medium) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.

-

Treatment: Cells are seeded in multi-well plates and allowed to adhere. They are then pre-treated with various concentrations of this compound (typically in DMSO, with a final DMSO concentration kept below 0.1%) for a specified period (e.g., 1-2 hours).

-

Stimulation: Following pre-treatment, cells are stimulated with an inflammatory agent such as Lipopolysaccharide (LPS; e.g., 1-10 µg/mL) or Tumor Necrosis Factor-alpha (TNF-α; e.g., 10-100 ng/mL) for a defined duration (e.g., 6-24 hours).

-

Quantification of Inflammatory Mediators:

-

ELISA: Cell culture supernatants are collected to measure the concentrations of secreted cytokines and chemokines (e.g., IL-6, IL-8, TNF-α) using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Griess Assay: Nitric oxide (NO) production is assessed by measuring nitrite levels in the supernatant using the Griess reagent.

-

RT-qPCR: Total RNA is extracted from the cells, reverse-transcribed to cDNA, and the expression levels of genes encoding inflammatory mediators (e.g., IL1B, IL8, TNFA, NOS2, PTGS2) are quantified by real-time quantitative polymerase chain reaction (RT-qPCR) using specific primers.

-

-

Western Blot Analysis:

-

Cell lysates are prepared, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Membranes are blocked and then incubated with primary antibodies against key signaling proteins (e.g., phospho-NF-κB p65, total NF-κB p65, phospho-IκBα, total IκBα, phospho-ERK, total ERK, TLR4, β-actin).

-

After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

NF-κB Luciferase Reporter Assay

-

Transfection: Cells (e.g., HEK293T or RAW264.7) are transiently co-transfected with an NF-κB-dependent luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.

-

Treatment and Stimulation: After transfection, cells are treated with this compound followed by stimulation with an appropriate agonist (e.g., LPS or TNF-α).

-

Luciferase Assay: Cell lysates are collected, and luciferase activity is measured using a dual-luciferase reporter assay system. The NF-κB promoter activity is normalized to the activity of the co-transfected control plasmid.

Signaling Pathway and Experimental Workflow Visualizations

Signaling Pathways

Caption: this compound's inhibition of the NF-κB signaling pathway.

Caption: this compound's modulation of the MAPK (ERK) pathway.

Experimental Workflow

Caption: General experimental workflow for in vitro anti-inflammatory assays.

This compound and the NLRP3 Inflammasome: An Area for Future Research

The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response by activating caspase-1 and inducing the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. While there is currently no direct evidence in the scientific literature demonstrating that this compound inhibits the NLRP3 inflammasome, its known mechanism of action suggests a potential for such activity. The activation of the NF-κB pathway is a critical "priming" signal for the transcriptional upregulation of NLRP3 and pro-IL-1β. By inhibiting NF-κB, this compound may indirectly suppress the activation of the NLRP3 inflammasome by limiting the availability of its core components. This remains a compelling area for future investigation.

Conclusion and Future Directions

This compound is a potent anti-inflammatory agent with a well-defined mechanism of action centered on the inhibition of the NF-κB and MAPK signaling pathways. The existing body of research provides a strong foundation for its potential as a therapeutic agent for inflammatory conditions, particularly those affecting the skin.

Future research should focus on:

-

Standardized quantitative analysis: Determining the IC50 values of this compound for the inhibition of key inflammatory mediators and enzymes, such as COX-2 and iNOS, across various cell types.

-

In vivo studies: Expanding on the current in vitro data with comprehensive in vivo studies in animal models of inflammatory diseases to evaluate its efficacy, pharmacokinetics, and safety profile.

-

NLRP3 inflammasome investigation: Directly investigating the effects of this compound on the activation of the NLRP3 inflammasome.

-

Structure-activity relationship studies: Synthesizing and evaluating this compound analogs to identify compounds with enhanced potency and improved pharmacological properties.

The continued exploration of this compound's anti-inflammatory properties holds significant promise for the development of novel and effective treatments for a range of inflammatory disorders.

References

- 1. scientificarchives.com [scientificarchives.com]

- 2. Suppressive effect of natural sesquiterpenoids on inducible cyclooxygenase (COX-2) and nitric oxide synthase (iNOS) activity in mouse macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition of the NLRP3 inflammasome by HSP90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Hirsutenone as a Tyrosinase Inhibitor for Melanogenesis: A Technical Guide

Abstract: Hirsutenone, a diarylheptanoid isolated from the bark of Alnus japonica, has emerged as a promising agent for the regulation of melanogenesis. This technical guide provides an in-depth analysis of its mechanism of action, supported by quantitative data and detailed experimental protocols. This compound exhibits a dual-action inhibitory effect on melanin synthesis: it partially inhibits tyrosinase, the rate-limiting enzyme in melanogenesis, and significantly suppresses the expression of key melanogenic proteins.[1][2] This is achieved by downregulating the cAMP-Response Element-Binding protein (CREB)/Microphthalmia-associated Transcription Factor (MITF) signaling pathway.[2] This document serves as a comprehensive resource for researchers, scientists, and drug development professionals investigating novel depigmenting agents for cosmetic and therapeutic applications in hyperpigmentation disorders.

Introduction to Melanogenesis and Tyrosinase

Melanogenesis is the complex biological process responsible for the synthesis of melanin, the primary pigment determining skin, hair, and eye color.[3] This process occurs within specialized organelles called melanosomes, located in melanocytes. While essential for protecting the skin from ultraviolet (UV) radiation, the overproduction or abnormal distribution of melanin can lead to hyperpigmentation disorders such as melasma, freckles, and age spots.[4]

The key enzyme governing this pathway is tyrosinase, a copper-containing monooxygenase.[3][5] It catalyzes the first two rate-limiting steps: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[3][6] Following these initial steps, a series of reactions, involving enzymes like tyrosinase-related protein-1 (TRP-1) and tyrosinase-related protein-2 (TRP-2), leads to the formation of either black/brown eumelanin or red/yellow pheomelanin.[3] Given its critical role, the inhibition of tyrosinase activity and the downregulation of its expression are the most prominent strategies for developing skin-whitening agents and treatments for hyperpigmentation.[3][7]

This compound: A Bioactive Diarylheptanoid

This compound is a natural diarylheptanoid compound isolated from plants of the Alnus species, notably the bark of Alnus japonica.[2][8] Diarylheptanoids are a class of plant secondary metabolites that have demonstrated a wide range of biological activities, including anti-inflammatory, anti-tumor, and antioxidant effects.[8][9][10] Recent studies have highlighted the potent anti-melanogenic properties of this compound, making it a subject of significant interest in dermatology and cosmetology.[1][2]

Mechanism of Action: A Dual-Inhibitory Pathway

This compound attenuates melanogenesis through a sophisticated dual mechanism. It not only directly impacts the catalytic activity of tyrosinase but also modulates the genetic expression of the enzymes crucial for melanin synthesis.[1][2]

Direct Inhibition of Tyrosinase Activity

Studies have shown that this compound can directly inhibit tyrosinase activity in both cell-free and cellular systems. In a cell-free assay using mushroom tyrosinase, this compound demonstrated a dose-dependent inhibitory effect on L-DOPA oxidation.[1] However, its potency in this cell-free system was observed to be weaker compared to the well-known tyrosinase inhibitor, kojic acid.[1] More significantly, this compound effectively suppresses intracellular tyrosinase activity within B16-F1 melanoma cells in a dose-dependent manner, suggesting it can penetrate the cell membrane and act on the enzyme within the cellular environment.[1]

Downregulation of the CREB/MITF Signaling Pathway

The primary mechanism behind this compound's anti-melanogenic effect lies in its ability to interfere with the signaling cascade that controls the expression of melanogenic proteins. The process is typically initiated by stimuli such as α-melanocyte-stimulating hormone (α-MSH).[1][11]

-

Suppression of CREB Phosphorylation: Upon stimulation with α-MSH, the intracellular cAMP levels rise, leading to the phosphorylation of the cAMP response element-binding protein (CREB).[2][11] this compound treatment has been shown to significantly suppress this α-MSH-induced phosphorylation of CREB.[1][2]

-

Downregulation of MITF Expression: Phosphorylated CREB acts as a transcription factor, binding to the promoter of the Microphthalmia-associated Transcription Factor (MITF).[1][11] MITF is the master regulator of melanogenesis, controlling the expression of the tyrosinase gene family, including tyrosinase, TRP-1, and TRP-2.[7][11] By inhibiting CREB phosphorylation, this compound effectively attenuates the expression of MITF at the protein level.[1][2]

-

Reduced Expression of Melanogenic Enzymes: The subsequent reduction in MITF levels leads to a significant decrease in the protein expression of tyrosinase, TRP-1, and TRP-2.[1][2] This suppression of essential melanogenic enzyme synthesis is a major contributor to the overall reduction in melanin production observed upon treatment with this compound.[1]

dot

Caption: this compound's dual mechanism in inhibiting melanogenesis.

Quantitative Data on this compound's Efficacy

The anti-melanogenic activity of this compound has been quantified in several studies. The data highlights its superior potency compared to other diarylheptanoids like oregonin and its non-toxic nature at effective concentrations.

| Parameter | Cell Line | Value / Effect | Concentration | Reference |

| IC₅₀ (Melanin Synthesis) | B16-F1 | 3.87 µM | N/A | [1][12] |

| Melanin Content | B16-F1 | Dose-dependent decrease | 1.25 - 10 µM | [1] |

| Melanin Content | HEMn-DP | Dose-dependent decrease | 1.25 - 10 µM | [1][12] |

| Cell Viability | B16-F1 | No significant effect | Up to 10 µM | [1][12] |

| Cell Viability | HEMn-DP | No significant effect | Up to 10 µM | [1] |

| Cell-free Tyrosinase Activity | Mushroom | Reduced to 0.73-fold of control | 10 µM | [1] |

| Intracellular Tyrosinase | B16-F1 | Dose-dependent decrease | 1.25 - 10 µM | [1] |

| Protein Expression | B16-F1 | Inhibition of Tyrosinase, TRP-1, TRP-2 | 2.5, 5, 10 µM | [1] |

| MITF Protein Expression | B16-F1 | Inhibition of MITF | 2.5, 5, 10 µM | [1] |

| p-CREB Protein Level | B16-F1 | Inhibition of CREB phosphorylation | 2.5, 5, 10 µM | [1] |

HEMn-DP: Normal Human Epidermal Melanocytes, Darkly Pigmented.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the anti-melanogenic effects of this compound.

Cell Culture

-

Cell Lines: B16-F1 murine melanoma cells and normal human epidermal melanocytes (HEMn-DP) are commonly used.

-

Medium: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Conditions: Cultures are maintained in a humidified incubator at 37°C with 5% CO₂.

Cell Viability (MTT) Assay

-

Seed cells in a 96-well plate at a specified density (e.g., 5 × 10³ cells/well).

-

After 24 hours, treat the cells with various concentrations of this compound for a designated period (e.g., 72 hours).

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3 hours at 37°C.

-

Remove the supernatant and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.

Melanin Content Assay

-

Culture cells (e.g., B16-F1) in a 6-well plate and treat with this compound and an inducer like α-MSH (e.g., 100 nM) for 72 hours.

-

Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

-

Lyse the cell pellets by dissolving them in 1 N NaOH containing 10% DMSO.

-

Incubate the mixture at 80°C for 1 hour to solubilize the melanin.

-

Measure the absorbance of the supernatant at 405 nm.

-

Quantify the melanin content by normalizing to the total protein content of the cells, determined by a standard protein assay (e.g., Bradford or BCA).

Cell-Free Tyrosinase Activity Assay (DOPA Oxidase)

-

In a 96-well plate, combine 80 µL of phosphate buffer (0.1 M, pH 6.8), 40 µL of the test compound (this compound or positive control like kojic acid), and 40 µL of mushroom tyrosinase solution (e.g., 92 U/mL).[1]

-

Add 40 µL of 5 mM L-DOPA to initiate the reaction.

-

Incubate the reaction mixture at 37°C for 10-20 minutes.

-

Measure the absorbance at 490 nm, which corresponds to the formation of dopachrome.

-

Calculate the percentage of inhibition relative to the control reaction without an inhibitor.

Western Blot Analysis

-

Treat cells with this compound and/or α-MSH for the desired time.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Incubate the membrane with primary antibodies against Tyrosinase, TRP-1, TRP-2, MITF, p-CREB, CREB, and a loading control (e.g., β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify band intensity using densitometry software (e.g., ImageJ) and normalize to the loading control.

dot

Caption: Workflow for evaluating this compound's anti-melanogenic effects.

Conclusion and Future Directions

This compound presents a compelling profile as a novel agent for skin depigmentation. Its dual-action mechanism, involving both direct tyrosinase inhibition and suppression of the CREB/MITF signaling pathway, provides a robust approach to controlling melanin synthesis.[1][2] Importantly, it achieves this at concentrations that are non-cytotoxic to both murine melanoma cells and normal human melanocytes.[1][12]

The quantitative data, particularly its low micromolar IC₅₀ value for melanin inhibition, positions this compound as a potent candidate for further development.[1][12] Future research should focus on in-vivo animal studies and subsequent clinical trials to confirm its efficacy and safety in topical formulations for treating hyperpigmentation disorders and for cosmetic skin-lightening applications.[1]

References

- 1. Hirsutanone Isolated from the Bark of Alnus japonica Attenuates Melanogenesis via Dual Inhibition of Tyrosinase Activity and Expression of Melanogenic Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hirsutanone Isolated from the Bark of Alnus japonica Attenuates Melanogenesis via Dual Inhibition of Tyrosinase Activity and Expression of Melanogenic Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Hypopigmentation Mechanism of Tyrosinase Inhibitory Peptides Derived from Food Proteins: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biofor.co.il [biofor.co.il]

- 7. mdpi.com [mdpi.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. glpbio.com [glpbio.com]

- 10. This compound | CAS:41137-87-5 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]

- 11. mdpi.com [mdpi.com]

- 12. Hirsutanone Isolated from the Bark of Alnus japonica Attenuates Melanogenesis via Dual Inhibition of Tyrosinase Activity and Expression of Melanogenic Proteins [mdpi.com]

A Technical Guide to the Preliminary Cytotoxicity Screening of Hirsutenone

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on the preliminary cytotoxicity screening of Hirsutenone, a diarylheptanoid found in Alnus species. It summarizes key cytotoxic data, details relevant experimental protocols, and visualizes the compound's known mechanisms of action, offering a foundational resource for its evaluation as a potential anticancer agent.

Quantitative Data Presentation: Cytotoxicity Profile

The cytotoxic and inhibitory activities of this compound have been evaluated against various cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying a compound's potency. The data below summarizes reported IC50 values for this compound.

| Cell Line | Cell Type | Assay | IC50 / EC50 Value | Reference |

| MDA-T32 | Human Thyroid Cancer | MTT Assay | Dose-dependent inhibition | [1][2] |

| PC3 | Human Prostate Cancer | Annexin V Staining | Strong induction of apoptosis | |

| LNCaP | Human Prostate Cancer | Annexin V Staining | Strong induction of apoptosis |

Note: Specific IC50 values for the cancer cell lines listed above were not detailed in the provided search results, but potent, dose-dependent cytotoxic and pro-apoptotic effects were described. Further studies are needed to establish precise IC50 values in these and other cancer cell lines.

Experimental Protocols

Standardized protocols are critical for the accurate assessment of cytotoxicity. The following sections detail the methodologies for key assays used in the preliminary screening of this compound.

MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][4]

Principle: In viable cells, mitochondrial dehydrogenases, such as succinate dehydrogenase, reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) into insoluble purple formazan crystals.[3][5] The amount of formazan produced is directly proportional to the number of living cells.[6] The crystals are then dissolved, and the absorbance of the resulting solution is measured spectrophotometrically.[3]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.[7]

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for the desired duration (e.g., 24, 48, or 72 hours).[7]

-

MTT Addition: After incubation, add 10-28 µL of MTT solution (typically 2-5 mg/mL in PBS) to each well and incubate for 1.5 to 4 hours at 37°C.[5][6][7]

-

Solubilization: Carefully remove the MTT solution. Add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[3][7]

-

Absorbance Reading: Shake the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution.[7] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[3] A reference wavelength of >650 nm can be used to reduce background noise.[3]

Clonogenic (Colony Formation) Assay

This in vitro cell survival assay measures the ability of a single cell to grow into a colony, assessing the effect of cytotoxic agents on cell proliferation and reproductive integrity.[8][9][10]

Principle: The assay determines the effectiveness of a cytotoxic agent by quantifying the number of cells that retain the capacity for unlimited division and form colonies. A colony is typically defined as a cluster of at least 50 cells.[8][10]

Protocol:

-

Cell Seeding: Prepare a single-cell suspension and seed an appropriate number of cells into 6-well plates or dishes. The exact number depends on the cell type and treatment aggressiveness.[8]

-

Treatment: Allow cells to attach for a few hours. Treat the cells with the desired concentrations of this compound.[8]

-

Incubation: Incubate the plates for 1-3 weeks in a CO₂ incubator at 37°C, allowing colonies to form.[8][10]

-

Fixation and Staining:

-

Colony Counting: Wash away excess stain with water and allow the plates to air dry.[8] Count the number of colonies (containing ≥50 cells) manually or using an automated counter.[10]

Annexin V Apoptosis Assay

This flow cytometry-based assay is used to detect one of the earliest markers of apoptosis: the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[11][12]

Principle: Annexin V is a protein that has a high affinity for PS in the presence of calcium.[12][13] By conjugating Annexin V to a fluorochrome (e.g., FITC), early apoptotic cells can be identified. Propidium Iodide (PI), a fluorescent nucleic acid stain that cannot cross the membrane of live cells, is used concurrently to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.[11][12]

-

Viable cells: Annexin V-negative and PI-negative.[14]

-

Early apoptotic cells: Annexin V-positive and PI-negative.[14]

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[14]

Protocol:

-

Cell Preparation: Induce apoptosis by treating 1-5 x 10⁵ cells with this compound. Include an untreated negative control.[14]

-

Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cells once with cold PBS.[11][15]

-

Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[14][15]

-

Staining: Add 5 µL of fluorochrome-conjugated Annexin V to the cell suspension. Gently mix and incubate for 15-20 minutes at room temperature in the dark.[14]

-

PI Addition: Just before analysis, add PI staining solution.[13]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[14]

Visualizations: Workflows and Signaling Pathways

Experimental and Logical Workflows

The following diagram illustrates a typical workflow for preliminary in vitro cytotoxicity screening.

Caption: General workflow for in vitro cytotoxicity screening.

This compound's Impact on Cancer Signaling Pathways

Research indicates that this compound exerts its anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and differentiation.

Wnt/β-catenin Signaling Pathway

In human thyroid cancer cells, this compound has been shown to suppress the Wnt/β-catenin signaling pathway.[1][2] This pathway is crucial for normal development, but its aberrant activation is a hallmark of many cancers.[16][17] this compound's inhibitory action disrupts this pro-tumorigenic signaling.

Caption: this compound suppresses the Wnt/β-catenin pathway.

Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and it is frequently hyperactivated in cancer.[18][19] this compound has been found to directly inhibit Akt1 and Akt2, thereby suppressing downstream signaling that promotes cancer cell proliferation.

Caption: this compound directly inhibits the Akt signaling pathway.

References

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. MTT (Assay protocol [protocols.io]

- 8. Clonogenic Assay [bio-protocol.org]

- 9. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 13. ucl.ac.uk [ucl.ac.uk]

- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 16. frontiersin.org [frontiersin.org]

- 17. Role of the Wnt Pathway in Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. PI3K/AKT/mTOR Signaling Pathway in Breast Cancer: From Molecular Landscape to Clinical Aspects [mdpi.com]

- 19. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review [mdpi.com]

Methodological & Application

Application Notes and Protocols for Hirsutenone Extraction and Purification

These application notes provide detailed protocols for the extraction and purification of Hirsutenone, a bioactive diarylheptanoid found in plants of the Alnus genus. The information is intended for researchers, scientists, and drug development professionals interested in isolating this compound for further study.

Introduction to this compound

This compound is a natural diarylheptanoid predominantly found in various species of the Alnus (Alder) genus, including Alnus hirsuta, Alnus japonica, and Alnus glutinosa.[1][2][3] This compound has garnered significant interest in the scientific community due to its diverse pharmacological activities, which include anti-inflammatory, anti-tumor, and anti-adipogenic effects.[4][5] Mechanistically, this compound has been shown to exert its anti-adipogenesis effects by directly targeting and inhibiting the PI3K and ERK1 signaling pathways.[4][5] Furthermore, it has demonstrated anti-melanogenic activity through the dual inhibition of tyrosinase activity and the CREB/MITF signaling pathway.[5]

Extraction of this compound from Alnus Species

The extraction of this compound from its natural plant sources is the initial and critical step in its isolation. The choice of solvent and extraction method significantly impacts the yield and purity of the final extract.

Recommended Extraction Solvents

Various solvents have been utilized for the extraction of diarylheptanoids like this compound. Methanol, ethanol, and aqueous mixtures of these alcohols are commonly employed due to the phenolic nature of these compounds.[6] Studies have shown that a 70% methanol extract of Alnus japonica yields a high content of this compound.[7] Hot water extraction has also been explored as a safer and more environmentally friendly alternative.[8][9]

Quantitative Comparison of Extraction Methods

The following table summarizes the quantitative data on this compound and related diarylheptanoid content from different extraction methods applied to Alnus species.

| Plant Source | Extraction Solvent/Method | Compound | Content/Yield | Reference |

| Alnus japonica | 70% Methanol | This compound | Highest content among tested solvents (Water, 100% EtOH, 70% EtOH) | [7] |

| Alnus japonica | 50% Ethanol | This compound | 41.24 ± 1.09 µg/mg of extract | [8] |

| Alnus japonica | Hot Water | This compound | 73.02 ± 0.26 µg/mg of extract | [8] |

| Alnus glutinosa | Methanol/Water (80:20, v/v) | Total Phenols | 0.71 g GAE/g of dry extract | [1] |

| Alnus glutinosa | Methanol/Water (80:20, v/v) | Diarylheptanoids | 0.65 g/g of dry extract | [1] |

| Alnus glutinosa | Microwave-Assisted Water Extraction (90°C) | Oregonin (a related diarylheptanoid) | Highest concentration among tested temperatures | [10] |

Detailed Experimental Protocol for Solvent Extraction

This protocol describes a general method for the solvent extraction of this compound from the bark of Alnus species.

Materials and Equipment:

-

Dried and powdered bark of Alnus species (e.g., Alnus japonica or Alnus glutinosa)

-

Extraction solvent (e.g., 70% Methanol or 80:20 Methanol/Water)

-

Soxhlet apparatus or large glass vessel for maceration

-

Rotary evaporator

-

Filtration apparatus (e.g., Whatman No. 1 filter paper)

-

Freeze-dryer (optional)

Procedure:

-

Preparation of Plant Material: Air-dry the bark of the Alnus species at room temperature and then grind it into a fine powder.

-

Extraction:

-

Maceration: Submerge 100 g of the powdered bark in 500 mL of the chosen extraction solvent in a sealed container. Stir the mixture at room temperature for 72 hours.[1] Repeat the extraction process three times with fresh solvent.

-

Soxhlet Extraction: Place the powdered bark in the thimble of a Soxhlet apparatus and perform continuous extraction with the chosen solvent for a designated period (e.g., 24-48 hours).

-

-

Filtration: Filter the combined extracts through Whatman No. 1 filter paper to remove solid plant material.

-